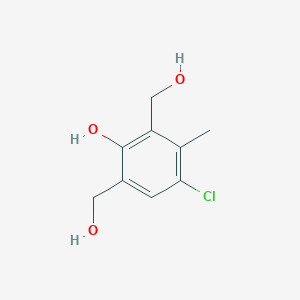![molecular formula C18H20Cl2N4O3 B14712926 1,1'-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea] CAS No. 13908-72-0](/img/structure/B14712926.png)
1,1'-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea] is a chemical compound with the molecular formula C12H16Cl2N4O2 It is known for its unique structure, which includes two chloroethylurea groups connected by an oxydi-phenylene linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea] typically involves the reaction of 1,4-phenylenediamine with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{1,4-Phenylenediamine} + 2 , \text{(2-chloroethyl isocyanate)} \rightarrow \text{1,1’-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea]} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea] can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The urea groups can be hydrolyzed to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of solvents like dichloromethane or ethanol.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding urea derivatives, while hydrolysis can produce amines and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
1,1’-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea] has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,1’-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea] involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This compound may also interfere with cellular pathways, affecting cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-(Methylenedi-4,1-phenylene)bis[3-(2-chloroethyl)urea]
- 1,1’-(Oxydi-4,1-phenylene)bis[3-(3-methyl-1,1-dioxidotetrahydro-3-thiophenyl)urea]
- 1,1’-(Oxydi-4,1-phenylene)bis[2-(4-chlorophenyl)ethanone]
Uniqueness
1,1’-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea] is unique due to its specific structure and the presence of chloroethylurea groups. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
13908-72-0 |
|---|---|
Molekularformel |
C18H20Cl2N4O3 |
Molekulargewicht |
411.3 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-[4-[4-(2-chloroethylcarbamoylamino)phenoxy]phenyl]urea |
InChI |
InChI=1S/C18H20Cl2N4O3/c19-9-11-21-17(25)23-13-1-5-15(6-2-13)27-16-7-3-14(4-8-16)24-18(26)22-12-10-20/h1-8H,9-12H2,(H2,21,23,25)(H2,22,24,26) |
InChI-Schlüssel |
SYBLZOPRUYYTRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)NCCCl)OC2=CC=C(C=C2)NC(=O)NCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


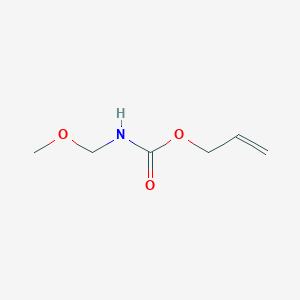
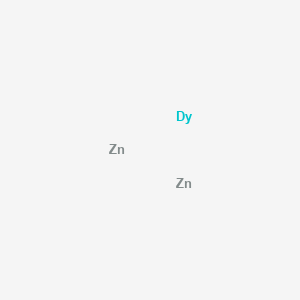
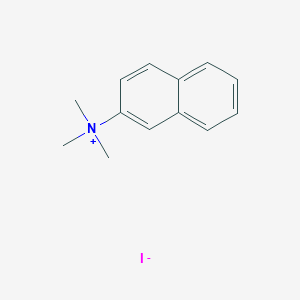
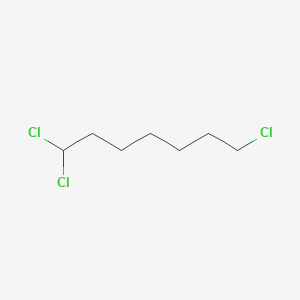
![Acetic acid;[4-[cyclooctylidene-(4-hydroxyphenyl)methyl]phenyl] acetate](/img/structure/B14712873.png)
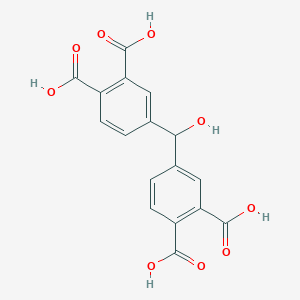


![(1R,4S,5R)-1,4-dimethyl-8-methylidene-2-oxabicyclo[3.2.1]octane](/img/structure/B14712894.png)

![(Propane-2,2-diylbis{6-[(oxiran-2-yl)methoxy]-3,1-phenylene})dimethanol](/img/structure/B14712910.png)
![Methyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carboxylate](/img/structure/B14712918.png)
